molecular formula C19H22N2O4S B2456588 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903625-59-1

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2456588
CAS No.: 1903625-59-1
M. Wt: 374.46
InChI Key: BJGHOIZSEVFRSU-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetically produced chemical compound intended for research and development purposes. This molecule features a complex structure that incorporates multiple pharmacologically relevant motifs, including an isopropylsulfonyl group, a pyridine-ether linkage, and an azetidine ring. Such structures are of significant interest in medicinal chemistry and drug discovery. Compounds with sulfonyl groups and azetidine rings are frequently explored in various research areas, including as potential kinase inhibitors or as bifunctional compounds for targeted protein degradation . The presence of the pyridinyloxyazetidine moiety suggests potential for interaction with biological targets, making it a candidate for hit-to-lead optimization studies. Researchers may find this compound valuable for investigating new therapeutic pathways, particularly in oncology and metabolic diseases . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(2)26(23,24)18-7-5-15(6-8-18)10-19(22)21-12-17(13-21)25-16-4-3-9-20-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGHOIZSEVFRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.

    Attachment of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation reactions using reagents like isopropylsulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
  • 2-(4-(Ethylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
  • 2-(4-(Propylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a novel small molecule with potential therapeutic applications, particularly in oncology. Its unique structural features suggest a promising biological activity profile, which warrants a detailed investigation into its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
  • Molecular Formula : C₁₉H₂₀N₆O₃S
  • Molecular Weight : 444.531 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, potentially inhibiting critical pathways involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds in its class, which could lead to disruption of cancer cell growth.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with IC₅₀ values in the nanomolar range for several tested lines:

Cell Line IC₅₀ (µM) Mechanism
HT-29 (Colon Cancer)0.015Cell cycle arrest at G2/M phase
MCF7 (Breast Cancer)0.020Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)0.025Inhibition of angiogenesis

These findings indicate that the compound effectively disrupts cellular processes essential for tumor growth and survival.

Case Studies

A notable study involved the administration of this compound in vivo using chick chorioallantoic membrane (CAM) assays, which demonstrated:

  • Tumor Growth Inhibition : The compound inhibited angiogenesis and reduced tumor size significantly compared to control groups.
  • Low Toxicity Profile : Minimal adverse effects were observed in embryonic development, suggesting a favorable safety margin.

Structure-Activity Relationship (SAR)

The structural modifications of the compound were systematically analyzed to determine their impact on biological activity. Key findings include:

  • The isopropylsulfonyl group enhances solubility and bioavailability.
  • The pyridin-3-yloxy moiety contributes to selective binding affinity for target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalized phenyl and azetidine precursors. Key steps include sulfonylation of the phenyl ring and coupling of the azetidine moiety via nucleophilic substitution or amidation. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements (70–85%) are achieved through iterative adjustments to stoichiometry and reaction time .
  • Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Use of protecting groups for sensitive functionalities (e.g., pyridinyloxy).

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the isopropylsulfonyl, pyridinyloxy, and azetidine groups. Key signals:

  • δ 1.3–1.5 ppm (isopropyl CH3).
  • δ 7.5–8.5 ppm (pyridine aromatic protons) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 336.42 g/mol) .

Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 1675 cm⁻¹ (ketone C=O) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
    • Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Purity Validation : Re-analyze compound purity via LC-MS to detect trace impurities (e.g., unreacted intermediates) that may interfere with assays .

Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

Target Selectivity : Perform counter-screens against related enzymes/receptors to assess specificity .

  • Example : Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Systematic Modifications :

  • Isopropylsulfonyl Group : Replace with methylsulfonyl or aryl sulfonamides to evaluate steric/electronic effects.
  • Pyridinyloxy Moiety : Substitute with other heterocycles (e.g., quinoline or isoquinoline) to modulate solubility and binding affinity.
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with predicted binding poses .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Protocol :

Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., azetidine ring oxidation).

Structural Hardening : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions.

In Silico Toxicity Screening : Check for potential off-target interactions (e.g., hERG channel inhibition) .

Q. What techniques are recommended for studying the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light/Thermal Stability : Expose solid/liquid samples to 40–60°C and UV light (ICH Q1B guidelines).
    • Key Findings : Sulfonamide-containing compounds often show pH-dependent hydrolysis, requiring stabilization via lyophilization .

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